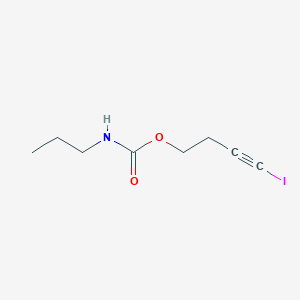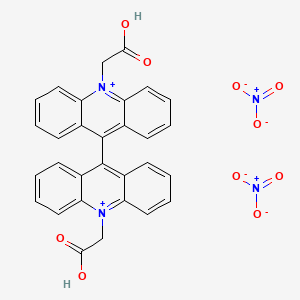
10,10'-Bis(carboxymethyl)-9,9'-biacridin-10-ium dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate is a complex organic compound with the molecular formula C30H22N4O10. This compound is known for its unique structure, which includes two acridine units connected by a carboxymethyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate typically involves multiple steps. One common method includes the reaction of acridine derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in studies involving DNA intercalation and fluorescence. In medicine, it has potential applications in drug development and diagnostic assays. In industry, it is used in the production of dyes and pigments due to its unique optical properties.
Mechanism of Action
The mechanism of action of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by the compound’s unique chemical structure and electronic properties.
Comparison with Similar Compounds
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate can be compared with other similar compounds such as 10,10’-Dimethyl-9,9’-biacridinium dinitrate and 10,10’-Bis[3-carboxypropyl]-9,9’-acridinium dinitrate. These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate lies in its specific carboxymethyl groups, which confer distinct reactivity and applications.
Properties
CAS No. |
174569-83-6 |
|---|---|
Molecular Formula |
C30H22N4O10 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
2-[9-[10-(carboxymethyl)acridin-10-ium-9-yl]acridin-10-ium-10-yl]acetic acid;dinitrate |
InChI |
InChI=1S/C30H20N2O4.2NO3/c33-27(34)17-31-23-13-5-1-9-19(23)29(20-10-2-6-14-24(20)31)30-21-11-3-7-15-25(21)32(18-28(35)36)26-16-8-4-12-22(26)30;2*2-1(3)4/h1-16H,17-18H2;;/q;2*-1/p+2 |
InChI Key |
YOPRZSFGMVRVLA-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2CC(=O)O)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)CC(=O)O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
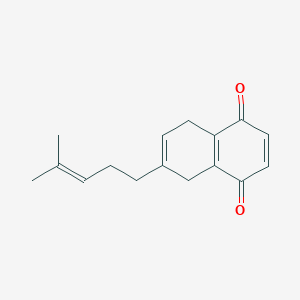
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
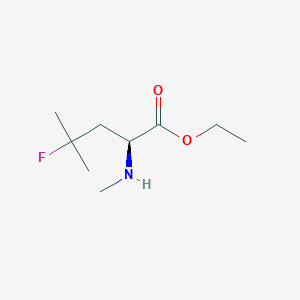

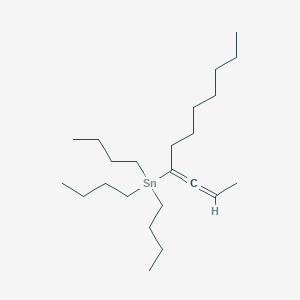
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
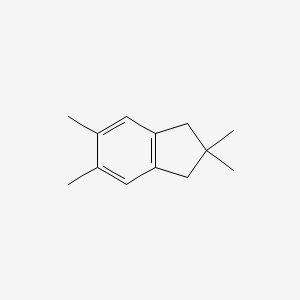
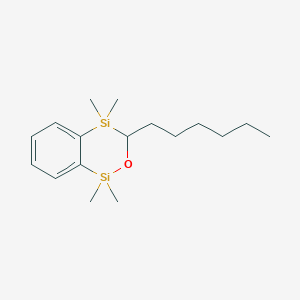
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
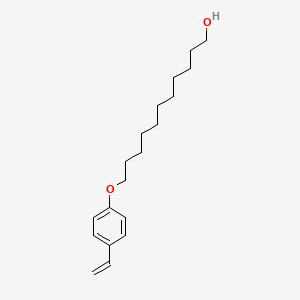
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
